molecular formula C18H20O7 B302800 8-(3,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione

8-(3,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione

Cat. No. B302800
M. Wt: 348.3 g/mol
InChI Key: XQXUBVKUIFFNSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as TMBD and belongs to the class of spiro compounds. TMBD has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Mechanism of Action

TMBD is believed to exert its effects through the inhibition of various enzymes and proteins. Specifically, TMBD has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, TMBD has been shown to inhibit the activity of the protein kinase C (PKC) family of enzymes, which are involved in various cellular signaling pathways.
Biochemical and Physiological Effects:
TMBD has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial properties. Specifically, TMBD has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, TMBD has been shown to induce apoptosis in cancer cells and exhibit antibacterial activity against various strains of bacteria.

Advantages and Limitations for Lab Experiments

One of the main advantages of using TMBD in laboratory experiments is its strong fluorescence properties, which make it an ideal candidate for use in fluorescence-based assays. Additionally, TMBD exhibits a wide range of biochemical and physiological effects, making it a versatile tool for use in various types of experiments. However, one limitation of using TMBD is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain types of experiments.

Future Directions

There are several future directions for research involving TMBD. One potential area of research involves the development of new synthetic methods for producing TMBD and related compounds. Additionally, further studies are needed to elucidate the exact mechanisms by which TMBD exerts its effects on various enzymes and proteins. Finally, future research could focus on the development of new applications for TMBD in various areas of scientific research, such as drug discovery and diagnostics.

Synthesis Methods

TMBD can be synthesized using a variety of methods, including the reaction of 3,4,5-trimethoxybenzaldehyde with 2,5-dimethyl-1,3,4-oxadiazole in the presence of a catalyst. This reaction leads to the formation of the intermediate compound, which can then be cyclized to produce TMBD.

Scientific Research Applications

TMBD has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of TMBD as a fluorescent probe for the detection of various biomolecules. TMBD has been shown to exhibit strong fluorescence properties, making it an ideal candidate for use in fluorescence-based assays.

properties

Product Name

8-(3,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione

Molecular Formula

C18H20O7

Molecular Weight

348.3 g/mol

IUPAC Name

8-[(3,4,5-trimethoxyphenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione

InChI

InChI=1S/C18H20O7/c1-21-13-9-11(10-14(22-2)15(13)23-3)8-12-16(19)24-18(25-17(12)20)6-4-5-7-18/h8-10H,4-7H2,1-3H3

InChI Key

XQXUBVKUIFFNSO-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)OC3(CCCC3)OC2=O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)OC3(CCCC3)OC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.